

# Technical Support Center: Refining d[Cha4]AVP Delivery Methods In Vivo

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **d[Cha4]AVP**

Cat. No.: **B561571**

[Get Quote](#)

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support center for the in vivo application of **d[Cha4]AVP**, a potent and selective vasopressin V1b receptor agonist. This guide is designed to provide you with in-depth technical knowledge, field-proven insights, and practical troubleshooting strategies to ensure the success and reproducibility of your experiments. As your dedicated application scientist, I have structured this guide to address the common challenges and questions that arise during the in vivo use of **d[Cha4]AVP**, moving beyond a simple recitation of protocols to explain the "why" behind experimental choices.

## Understanding d[Cha4]AVP: A Selective V1b Receptor Agonist

**d[Cha4]AVP** is a synthetic analog of arginine vasopressin (AVP) with high affinity and selectivity for the vasopressin V1b receptor. This selectivity makes it a valuable tool for investigating the role of the V1b receptor in various physiological processes, including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, social behavior, and memory.<sup>[1][2]</sup> In vivo, **d[Cha4]AVP** has been shown to stimulate the secretion of adrenocorticotropic hormone (ACTH) and corticosterone with negligible vasopressor activity, highlighting its selectivity over the V1a receptor.

The primary signaling pathway of the V1b receptor involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( $\text{Ca}^{2+}$ ) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade of events ultimately leads to the physiological response, such as ACTH release from pituitary corticotrophs.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **d[Cha4]AVP** at the V1b receptor.

## Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the *in vivo* administration of **d[Cha4]AVP**.

### Formulation and Stability

**Question 1:** My lyophilized **d[Cha4]AVP** won't dissolve completely in my buffer. What am I doing wrong?

**Answer:** This is a common issue that can often be resolved with proper reconstitution technique. Lyophilized peptides should first be allowed to equilibrate to room temperature before opening the vial.<sup>[3]</sup> We recommend reconstituting **d[Cha4]AVP** in sterile, distilled water or a low-pH buffer to a stock concentration of 1 mg/mL.<sup>[4][5]</sup> Briefly centrifuge the vial to ensure

all the powder is at the bottom before adding the solvent.<sup>[3]</sup> After adding the solvent, gently vortex the vial to ensure the peptide fully dissolves.<sup>[6]</sup> Avoid vigorous shaking, as this can cause aggregation.<sup>[3]</sup> For long-term storage of the stock solution, it is advisable to aliquot it into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.<sup>[5][6]</sup>

Question 2: I've prepared my **d[Cha4]AVP** solution for injection. How long is it stable at room temperature or 4°C?

Answer: The stability of **d[Cha4]AVP** in solution is dependent on the pH and temperature. While specific stability studies for **d[Cha4]AVP** are not extensively published, data from its parent molecule, arginine vasopressin (AVP), suggests that maximum stability is achieved at a slightly acidic pH of around 3.35. At this pH, the shelf-life of AVP at 25°C is estimated to be over a year. However, for in vivo experiments, physiological pH is required. At neutral pH, peptide solutions are more prone to degradation. Therefore, it is strongly recommended to prepare fresh solutions for each experiment and use them promptly.<sup>[4]</sup> If temporary storage is necessary, keep the solution on ice and protected from light. For short-term storage of a few days, 4°C is acceptable, but be aware that some degradation may still occur.

Question 3: Can I add a cryoprotectant to my **d[Cha4]AVP** stock solution before freezing?

Answer: Yes, adding a cryoprotectant can help maintain the stability of the peptide during freeze-thaw cycles and long-term storage.<sup>[7]</sup> Sugars like sucrose and trehalose are commonly used cryoprotectants for peptides.<sup>[7]</sup> They work by forming a glassy matrix around the peptide, which limits its mobility and prevents aggregation.<sup>[7]</sup> A final concentration of 5-10% (w/v) sucrose in your stock solution is a good starting point.

## Dosing and Administration

Question 4: I'm not seeing the expected physiological response (e.g., increased corticosterone). Is my dose of **d[Cha4]AVP** too low?

Answer: A suboptimal dose is a frequent cause of a lack of response. The effective dose of **d[Cha4]AVP** can vary depending on the animal species, strain, and the desired endpoint. A dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions.<sup>[8]</sup> For example, in anesthetized rats, a dose of 5 µg/200g body weight has been shown to elicit a significant increase in ACTH and corticosterone secretion.<sup>[9]</sup>

It is also crucial to consider the route of administration, as this will significantly impact the bioavailability of the peptide.

Question 5: What is the best route of administration for **d[Cha4]AVP** to target the central nervous system (CNS)?

Answer: To directly target the CNS and bypass the blood-brain barrier, intracerebroventricular (ICV) injection is the most effective method.[\[10\]](#)[\[11\]](#)[\[12\]](#) This ensures that a known concentration of the peptide reaches the brain. For ICV administration in rats, doses of AVP in the nanogram range have been shown to elicit behavioral and physiological responses.[\[11\]](#)[\[12\]](#) A starting dose for **d[Cha4]AVP** could be extrapolated from these studies, but a dose-response experiment is still necessary.

Peripheral administration routes like subcutaneous (SC) or intravenous (IV) injection will result in systemic distribution, and only a small fraction of the peptide is likely to cross the blood-brain barrier.[\[7\]](#)[\[13\]](#) However, peripheral administration can still have central effects through indirect mechanisms.[\[13\]](#)

Question 6: I'm observing high variability in my results between animals in the same group. What could be the cause?

Answer: High inter-animal variability can stem from several factors:

- Inconsistent Injection Technique: Ensure that your injection technique is consistent for all animals. For SC injections, the depth and location of the injection can affect absorption. For ICV injections, accurate stereotaxic placement is critical.
- Animal Stress: Stress can significantly impact the HPA axis, which is a primary target of **d[Cha4]AVP**.[\[8\]](#) Acclimatize your animals to the experimental procedures and housing conditions to minimize stress-induced variability.
- Circadian Rhythms: The activity of the HPA axis follows a circadian rhythm.[\[14\]](#) To reduce variability, perform your experiments at the same time of day for all animals.
- Formulation Instability: As discussed earlier, ensure your **d[Cha4]AVP** solution is freshly prepared and properly handled to avoid degradation.

## Pharmacokinetics and Pharmacodynamics

Question 7: What is the expected half-life of **d[Cha4]AVP** in rats? I need to determine the optimal time points for my measurements.

Answer: While specific pharmacokinetic data for **d[Cha4]AVP** is limited, we can draw inferences from studies on AVP and its analogs. The half-life of AVP in rats has a fast phase of approximately 1.74 minutes and a slow phase of about 17 minutes.[\[15\]](#) Another vasopressin analog, dDAVP, has a longer half-life in rats, with a fast phase of around 5.3 minutes and a slow phase of approximately 56 minutes.[\[16\]](#) Given that **d[Cha4]AVP** is a modified peptide, its half-life may be different from that of native AVP. To determine the optimal timing for your measurements, a pilot study examining the time course of the physiological response (e.g., plasma corticosterone levels at different time points post-injection) is highly recommended.

## Off-Target Effects

Question 8: Although **d[Cha4]AVP** is selective for the V1b receptor, I'm concerned about potential off-target effects at the V1a and V2 receptors. How can I mitigate this?

Answer: **d[Cha4]AVP** has a significantly lower affinity for V1a and V2 receptors compared to the V1b receptor. However, at higher doses, off-target effects are a possibility.

- **V1a Receptor Activation:** The V1a receptor is primarily involved in vasoconstriction.[\[14\]](#) If you observe an increase in blood pressure after **d[Cha4]AVP** administration, you may be activating V1a receptors. To mitigate this, perform a careful dose-response study to find the lowest effective dose that elicits your desired V1b-mediated effect without significant pressor activity.
- **V2 Receptor Activation:** The V2 receptor mediates the antidiuretic effects of vasopressin in the kidneys.[\[17\]](#) Unwanted V2 receptor activation would lead to decreased urine output and water retention. If this is a concern for your experimental paradigm, monitoring urine output can help assess potential off-target V2 receptor activity.

In situations where off-target effects are suspected, the use of selective V1a or V2 receptor antagonists in control experiments can help to confirm that the observed effects are indeed mediated by the V1b receptor.

## Experimental Protocols

### Protocol 1: Subcutaneous (SC) Injection of d[Cha4]AVP in Mice

Objective: To administer **d[Cha4]AVP** systemically via the subcutaneous route.

#### Materials:

- **d[Cha4]AVP** (lyophilized)
- Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
- Sterile microcentrifuge tubes
- Insulin syringes (28-30 gauge)
- 70% ethanol

#### Procedure:

- Reconstitution:
  - Allow the lyophilized **d[Cha4]AVP** vial to come to room temperature.
  - Briefly centrifuge the vial to collect all the powder at the bottom.
  - Reconstitute the peptide in sterile saline or PBS to a stock concentration of 1 mg/mL.
  - Gently vortex to ensure complete dissolution.
- Dosing Preparation:
  - Calculate the required volume of the stock solution based on the desired dose and the animal's body weight.
  - Dilute the stock solution with sterile saline or PBS to the final injection volume. A typical injection volume for a mouse is 100-200  $\mu$ L.

- Administration:

- Gently restrain the mouse.
- Wipe the injection site (the loose skin over the back, between the shoulder blades) with 70% ethanol.
- Lift the skin to form a "tent."
- Insert the needle at the base of the tented skin, parallel to the body.
- Gently pull back on the plunger to ensure you have not entered a blood vessel.
- Inject the solution slowly and steadily.
- Withdraw the needle and apply gentle pressure to the injection site if necessary.



[Click to download full resolution via product page](#)

Caption: Workflow for subcutaneous injection of **d[Cha4]AVP**.

## Protocol 2: Intracerebroventricular (ICV) Injection of **d[Cha4]AVP** in Rats

Objective: To directly administer **d[Cha4]AVP** into the cerebral ventricles.

Materials:

- d[Cha4]AVP** (lyophilized)
- Sterile artificial cerebrospinal fluid (aCSF)

- Stereotaxic apparatus
- Hamilton syringe with a 33-gauge needle
- Anesthetic (e.g., isoflurane)
- Surgical tools (scalpel, drill, etc.)
- Suturing material

Procedure:

- Preparation:
  - Reconstitute **d[Cha4]AVP** in sterile aCSF to the desired final concentration. Doses in the nanogram range are typically used for ICV injections.[11]
  - Anesthetize the rat and secure it in the stereotaxic apparatus.
- Surgery:
  - Make a midline incision on the scalp to expose the skull.
  - Identify the bregma and lambda landmarks.
  - Using the appropriate stereotaxic coordinates for the lateral ventricle, drill a small burr hole in the skull.
- Injection:
  - Slowly lower the Hamilton syringe needle to the target depth.
  - Inject the **d[Cha4]AVP** solution at a slow, controlled rate (e.g., 0.5  $\mu$ L/min). The total injection volume is typically 1-5  $\mu$ L.[18]
  - Leave the needle in place for a few minutes after the injection to allow for diffusion and prevent backflow.
  - Slowly withdraw the needle.

- Post-operative Care:
  - Suture the scalp incision.
  - Provide post-operative analgesia and monitor the animal during recovery.



[Click to download full resolution via product page](#)

Caption: Workflow for intracerebroventricular injection of **d[Cha4]AVP**.

## Data Summary Tables

| Parameter                     | Value                                 | Reference                |                                                                                                    |
|-------------------------------|---------------------------------------|--------------------------|----------------------------------------------------------------------------------------------------|
| Receptor Selectivity (Ki, nM) |                                       |                          |                                                                                                    |
| Human V1b                     | 1.2                                   |                          |                                                                                                    |
| Human V1a                     | 151                                   |                          |                                                                                                    |
| Human V2                      | 750                                   |                          |                                                                                                    |
| Human Oxytocin                | 240                                   |                          |                                                                                                    |
| In Vivo Effects in Rats       |                                       |                          |                                                                                                    |
| ACTH Secretion                | Stimulates                            | [9]                      |                                                                                                    |
| Corticosterone Secretion      | Stimulates                            | [9]                      |                                                                                                    |
| Vasopressor Activity          | Negligible                            |                          |                                                                                                    |
| Route of Administration       | Recommended Vehicle                   | Typical Dose Range (Rat) | Key Considerations                                                                                 |
| Subcutaneous (SC)             | Sterile Saline or PBS                 | 1-10 µg/kg               | Slower absorption, longer duration of action.                                                      |
| Intravenous (IV)              | Sterile Saline or PBS                 | 0.1-1 µg/kg              | Rapid onset, shorter duration of action.                                                           |
| Intracerebroventricular (ICV) | Artificial Cerebrospinal Fluid (aCSF) | 1-100 ng                 | Bypasses the blood-brain barrier for direct CNS effects. Requires stereotaxic surgery.<br>[11][12] |

## References

- Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from [[Link](#)]
- Brattleboro, L. L., & Epaminondas, P. (1993). The effects of intracerebroventricular versus intravenous administration of vasopressin on intracranial pressure in the rat. *Neurological research*, 15(3), 198–203.
- Chaudhary, Z., Kumar, A., Kumar, A., & Singh, B. (2021). Armamentarium of Cryoprotectants in Peptide Vaccines: Mechanistic Insight, Challenges, Opportunities and Future Prospects. *AAPS PharmSciTech*, 22(5), 183.
- Diamant, M., & de Wied, D. (1993). Differential effects of centrally injected AVP on heart rate, core temperature, and behavior in rats.
- Sadeghi, B. (2020, February 7). What is the optimal volume to inject via ICV in RAT? [Online forum post]. ResearchGate. [[Link](#)]
- Wingo, T. S., Li, M. D., & Wingo, T. S. (2002). Vasopressin V1b receptor knockout reduces aggressive behavior in male mice.
- R&D Systems. (2018, November 17). How to Reconstitute Lyophilized Proteins [Video]. YouTube. [[Link](#)]
- Griebel, G., & Holsboer, F. (2012). Vasopressin V1b receptor antagonists as potential antidepressants. *Current pharmaceutical design*, 18(3), 273-281.
- Ohdo, S. (2010). Chronopharmacokinetics of Valproic Acid Following Constant-Rate Administration in Mice. *Journal of Pharmaceutical Sciences*, 99(10), 4343-4351.
- Tanoue, A., Ito, S., Honda, K., Oshikawa, S., Kitagawa, Y., Koshimizu, T. A., Mori, T., & Tsujimoto, G. (2004). The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions.
- Jo, S. K., & Kim, G. H. (2019). The Role of Vasopressin V2 Receptor in Drug-Induced Hyponatremia. *Frontiers in physiology*, 10, 121.
- U.S. Food and Drug Administration. (n.d.). Gad Vehicles Database. Retrieved from [[Link](#)]
- Le Moal, M., Dantzer, R., Mormède, P., Baduel, A., Lebrun, C., Ettenberg, A., van der Kooy, D., Wenger, J., Deyo, S., Koob, G. F., & Bloom, F. E. (1984). Behavioral effects of peripheral administration of arginine vasopressin: a review of our search for a mode of action and a hypothesis. *Psychoneuroendocrinology*, 9(4), 319–341.
- Janáky, T., László, F. A., Baláspiri, L., & Morgat, J. L. (1981). Biological half-life and organ distribution of [<sup>3</sup>H]1-deamino-8-D-arginine-vasopressin in the rat. *Journal of endocrinology*, 88(2), 181–186.

- Igarashi, Y., Takanashi, K., Sugiyama, Y., & Iga, T. (1995). Bioavailability assessment of arginine-vasopressin (AVP) using pharmacokinetic-pharmacodynamic (PK-PD) modeling in the rat. *Biological & pharmaceutical bulletin*, 18(3), 445–450.
- Bains, J. S., & Wamsteeker Cusulin, J. I. (2019). V1a and V1b vasopressin receptors within the paraventricular nucleus contribute to hypertension in male rats exposed to chronic mild unpredictable stress. *American journal of physiology*.
- Le Moal, M., Dantzer, R., Mormède, P., Baduel, A., Lebrun, C., Ettenberg, A., van der Kooy, D., Wenger, J., Deyo, S., Koob, G. F., & Bloom, F. E. (1984). Behavioral effects of peripheral administration of arginine vasopressin: a review of our search for a mode of action and a hypothesis. *Elsevier*.
- Juszczak, M., & Stępnak, J. (2021). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. *Molecules* (Basel, Switzerland), 26(23), 7247.
- Derick, S., Fila, C., Jarry, H., Gimpel, M., Wuttke, W., & Manning, M. (2002). [1-deamino-4-cyclohexylalanine]arginine vasopressin: a potent and specific agonist for vasopressin V1b receptors. *Endocrinology*, 143(12), 4655–4664.

• McGill University. (2025). SOP 404.04 – Substance Administration. Retrieved from [\[Link\]](#)

- Niezgoda, J., & Fliszar, K. A. (2012). Antagonists of the Vasopressin V1 Receptor and of the  $\beta$ 1-Adrenoceptor Inhibit Cytotoxic Brain Edema in Stroke by Effects on Astrocytes – but the Mechanisms Differ. *Current neuropharmacology*, 10(4), 329–338.
- Stevenson, E. L., & Caldwell, H. K. (2012). Role of the Vasopressin 1b Receptor in Rodent Aggressive Behavior and Synaptic Plasticity in Hippocampal Area CA2. *Hormones and behavior*, 61(3), 273–282.
- Pittman, Q. J., & Franklin, L. G. (1984). Cardiovascular effects of intracerebroventricular injection of vasopressin in unanaesthetized normotensive and DOCA-salt hypertensive rats. *Journal of hypertension. Supplement*, 2(3), S29–S31.
- Janáky, T., László, F. A., Baláspiri, L., & Morgat, J. L. (1982). Biological half-life and organ distribution of [<sup>3</sup>H]8-arginine-vasopressin in the rat. *Journal of endocrinology*, 93(3), 295–303.
- Torres, V. E., Chapman, A. B., Devuyst, O., Gansevoort, R. T., Perrone, R. D., Koch, G., Ouyang, J., & Blais, J. D. (2012). Vasopressin V1a and V1b receptor antagonism does not affect the efficacy of tolvaptan in polycystic kidney disease. *American journal of physiology. Renal physiology*, 302(9), F1141–F1149.
- Kasting, N. W., & Wilkinson, M. F. (1989). Antipyretic doses of centrally administered vasopressin reach physiologically meaningful concentrations in the brain of the rat as evaluated by microdialysis. *Neuroscience letters*, 105(1-2), 131–136.

- Wersinger, S. R., Ginns, E. I., O'Carroll, A. M., Lolait, S. J., & Young, W. S. (2002). Vasopressin V1b receptor knockout reduces aggressive behavior in male mice.
- Janáky, T., László, F. A., Baláspiri, L., & Morgat, J. L. (1982). Effects of thirsting on biological half-life and organ distribution of 3H-dDAVP in rat. Hormone and metabolic research = Hormon- und Stoffwechselforschung = Hormones et metabolisme, 14(7), 385–386.
- Sadeghi, B. (2020, February 7). What is the optimal volume to inject via ICV in RAT? [Online forum post]. ResearchGate. [\[Link\]](#)
- Chan, W. Y., Chen, D. L., & Stoev, S. (1998). Lack of effect of a selective vasopressin V1A receptor antagonist, SR 49059, on potentiation by vasopressin of adrenoceptor-mediated pressor responses in the rat mesenteric arterial bed. British journal of pharmacology, 124(4), 793–799.
- Okamura, T., Umemoto, T., & Kinoshita, M. (2000). Elimination Half-Lives of Acute Phase Proteins in Rats and Beagle Dogs During Acute Inflammation. Journal of veterinary medical science, 62(10), 1085–1087.
- An, G., & Li, G. (2013). Pharmacokinetics of valerenic acid in rats after intravenous and oral administrations. Planta medica, 79(14), 1338–1343.
- Brattleboro, L. L., & Epaminondas, P. (1993). The effects of intracerebroventricular versus intravenous administration of vasopressin on intracranial pressure in the rat. Neurological research, 15(3), 198–203.
- Goldsmith, S. R. (2006). The clinical effects of vasopressin receptor antagonists in heart failure. Cleveland Clinic journal of medicine, 73 Suppl 2, S20–S24.
- Jaber, B. L., Al-Khafaji, A., & Cui, L. (2011). Short-Term Efficacy and Safety of Vasopressin Receptor Antagonists for Treatment of Hyponatremia: A Meta-Analysis.
- Goldsmith, S. R. (2006). Vasopressin receptor antagonists: mechanisms of action and potential effects in heart failure. Cleveland Clinic journal of medicine, 73 Suppl 2, S20–S24.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jpt.com [jpt.com]
- 6. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. Further evidence for a dissociation of peripheral and central effects of vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Vasopressin antagonists block peripheral as well as central vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of centrally injected AVP on heart rate, core temperature, and behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiovascular effects of intracerebroventricular injection of vasopressin in unanaesthetized normotensive and DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral effects of peripheral administration of arginine vasopressin: a review of our search for a mode of action and a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arginine vasopressin: Direct and indirect action on metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological half-life and organ distribution of [3H]8-arginine-vasopressin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological half-life and organ distribution of [3H]1-deamino-8-D-arginine-vasopressin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of Vasopressin V2 Receptor in Drug-Induced Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Refining d[Cha4]AVP Delivery Methods In Vivo]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b561571#refining-d-cha4-avp-delivery-methods-in-vivo>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)